6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide 6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide DK419 is a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth. DK419 inhibited Wnt/β-catenin signaling, altered cellular oxygen consumption rate and induced production of pAMPK. DK419 inhibited the growth of CRC tumor cells in vitro, had good plasma exposure when dosed orally, and inhibited the growth of patient derived CRC240 tumor explants in mice dosed orally.
Brand Name: Vulcanchem
CAS No.: 2102672-22-8
VCID: VC0526362
InChI: InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26)
SMILES: C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F
Molecular Formula: C16H8ClF6N3O
Molecular Weight: 407.7004

6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide

CAS No.: 2102672-22-8

Cat. No.: VC0526362

Molecular Formula: C16H8ClF6N3O

Molecular Weight: 407.7004

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide - 2102672-22-8

CAS No. 2102672-22-8
Molecular Formula C16H8ClF6N3O
Molecular Weight 407.7004
IUPAC Name 6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide
Standard InChI InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26)
Standard InChI Key MWNNIGRGNSXNEA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F
Appearance Solid powder

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions, including halogenation, amide coupling, and cyclization processes. While specific protocols for this exact compound are not detailed in the provided sources, similar benzimidazole derivatives are synthesized through:

  • Formation of the Benzimidazole Core: Cyclization of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

  • Introduction of Substituents: Electrophilic substitution reactions to introduce chloro and trifluoromethyl groups.

  • Amide Coupling Reaction: Reaction of the benzimidazole derivative with an amine or aniline derivative bearing the trifluoromethyl substituent.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties, targeting bacterial and fungal pathogens by interfering with DNA synthesis or enzyme activity. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Carboxamide-linked benzimidazoles have been studied for their cytotoxic effects on cancer cells. The compound's structural features suggest potential binding to DNA or proteins involved in cell proliferation pathways.

Anti-inflammatory and Other Activities

Benzimidazoles also exhibit anti-inflammatory effects by modulating enzymatic pathways or cytokine production.

Molecular Modeling Insights

Molecular docking studies can provide insights into the binding affinity of this compound toward biological targets such as enzymes or receptors. For example:

  • The carboxamide group may form hydrogen bonds with active site residues.

  • Trifluoromethyl groups contribute to hydrophobic interactions within binding pockets.

Research Gaps and Future Directions

  • Biological Evaluation: Experimental studies are needed to confirm the antimicrobial or anticancer efficacy of this compound.

  • Toxicity Studies: Assessment of cytotoxicity and metabolic stability is crucial for drug development.

  • Structure-Activity Relationship (SAR): Further modifications to the functional groups could optimize biological activity.

This compound holds promise for pharmaceutical applications due to its unique structural features and potential biological activities. Future research should focus on experimental validation and optimization for therapeutic use.

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